Ethyl 4-(4-acetylphenoxy)butanoate
Description
Ethyl 4-(4-acetylphenoxy)butanoate is an ester derivative featuring a butanoate backbone linked to a 4-acetylphenoxy group. Such compounds are commonly employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable substituents and ester functionalities.
Properties
IUPAC Name |
ethyl 4-(4-acetylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(16)5-4-10-18-13-8-6-12(7-9-13)11(2)15/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMSNLNURQOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylphenoxy)butanoate typically involves the reaction of 4-acetylphenol with butyric acid ethyl ester under specific conditions. One common method is the Williamson ether synthesis, where 4-acetylphenol is reacted with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-carboxy-phenoxy)-butyric acid ethyl ester.
Reduction: Formation of 4-(4-hydroxy-phenoxy)-butyric acid ethyl ester.
Substitution: Formation of substituted derivatives like 4-(4-nitro-phenoxy)-butyric acid ethyl ester or 4-(4-bromo-phenoxy)-butyric acid ethyl ester.
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
One of the most notable applications of ethyl 4-(4-acetylphenoxy)butanoate is in the development of antibody-drug conjugates (ADCs). These are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The compound acts as a linker that connects antibodies to potent cytotoxic agents, enhancing the specificity and efficacy of cancer treatments.
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Case Study: Gemtuzumab Ozogamicin
- Gemtuzumab ozogamicin, an ADC targeting CD33, utilizes an acid-sensitive linker derived from this compound. This linker allows for the selective release of the cytotoxic agent calicheamicin within the tumor microenvironment, significantly improving therapeutic outcomes in acute myeloid leukemia (AML) patients .
- Clinical Trials and Efficacy
Drug Delivery Systems
Beyond ADCs, this compound is being explored for its role in various drug delivery systems. Its ability to form stable complexes with therapeutic agents makes it suitable for enhancing bioavailability and controlled release profiles.
- Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylphenoxy)butanoate involves its interaction with specific molecular targets. For instance, its herbicidal activity is attributed to its ability to mimic natural auxins, which are plant hormones that regulate growth. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to the inhibition of weed growth.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Ethyl 4-(4-acetylphenoxy)butanoate with structurally related esters, highlighting key differences in substituents, molecular properties, and applications:
Key Observations :
- Electron-withdrawing groups (e.g., acetyl, formyl, halogen) increase electrophilicity, favoring nucleophilic substitution or conjugation reactions.
- Chain length: Butanoate esters (4-carbon chain) exhibit higher lipophilicity than acetate analogs (2-carbon), affecting membrane permeability in drug design.
- Substituent position: Para-substituted derivatives (e.g., 4-acetylphenoxy) generally show greater stability compared to ortho-substituted isomers due to reduced steric hindrance.
Critical Factors :
Physicochemical Properties
- Solubility : Esters with hydroxyl (D2) or methoxy groups exhibit higher aqueous solubility, while bromo or acetyl derivatives are more lipophilic .
- Spectroscopic Data: IR: Acetyl groups show strong C=O stretches (~1700 cm⁻¹), while hydroxyl groups (D2) display broad O-H peaks (~3400 cm⁻¹) . NMR: Para-substituted acetyl groups cause distinct aromatic proton splitting (δ 7.8–8.1 ppm for acetyl; δ 4.1–4.3 ppm for butanoate -OCH₂) .
Biological Activity
Ethyl 4-(4-acetylphenoxy)butanoate is a compound of significant interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative that features a butanoate backbone with an acetylphenoxy group. Its chemical structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its role as a linker in antibody-drug conjugates (ADCs). ADCs utilize this compound to deliver cytotoxic agents selectively to tumor cells, thereby minimizing damage to normal tissues. The mechanism involves the selective binding of the ADC to specific antigens expressed on cancer cells, leading to internalization and subsequent release of the cytotoxic payload.
Biological Activity Overview
- Anticancer Activity : this compound has been incorporated into ADCs targeting various cancers, demonstrating efficacy in preclinical models. For instance, its use in conjugates targeting CD22 has shown promise in treating B-cell malignancies .
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can inhibit the expression of adhesion molecules like E-selectin and ICAM-1, which are involved in inflammatory responses. This suggests potential applications in treating autoimmune diseases and chronic inflammation .
- Selective Targeting : The compound's ability to enhance the selectivity of drug delivery systems is critical for reducing systemic toxicity associated with traditional chemotherapeutics .
Case Study 1: Antibody-Drug Conjugates in Cancer Therapy
A study involving an ADC utilizing this compound linked to a cytotoxic agent demonstrated significant tumor regression in preclinical models of acute lymphoblastic leukemia (ALL). The ADC showed a high degree of specificity for CD22-positive cells, leading to reduced off-target effects compared to conventional therapies .
Case Study 2: Inhibition of Inflammatory Responses
In vitro studies have shown that derivatives of this compound can effectively inhibit leukocyte adhesion under inflammatory conditions. This was evidenced by decreased expression levels of adhesion molecules in endothelial cells treated with the compound, indicating its potential as an anti-inflammatory agent .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
